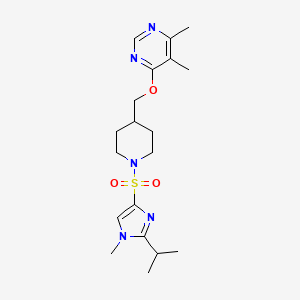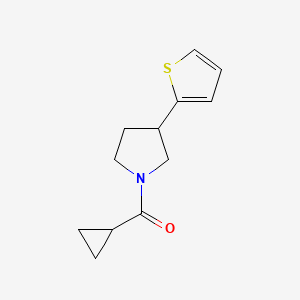![molecular formula C16H16Br2N2OS2 B2483130 Bromuro de 1-(4-bromofenil)-3-hidroxi-3-(tiofen-2-il)-3,5,6,7-tetrahidro-2H-imidazo[2,1-b][1,3]tiazin-1-io CAS No. 1039631-19-0](/img/structure/B2483130.png)
Bromuro de 1-(4-bromofenil)-3-hidroxi-3-(tiofen-2-il)-3,5,6,7-tetrahidro-2H-imidazo[2,1-b][1,3]tiazin-1-io
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a bromophenyl group, a thiophene ring, and an imidazole ring. Compounds with these types of structures are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the imidazole ring and the thiophene ring could potentially allow for interesting interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo reactions with nucleophiles, and the imidazole ring could potentially act as a base .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The presence of the heterocyclic rings could also influence its solubility .Aplicaciones Científicas De Investigación
- Esta propiedad lo hace valioso para el diseño de sensores químicos y la detección de compuestos de amina específicos .
- Los investigadores han evaluado la actividad antitumoral de este compuesto contra células de melanoma maligno humano (A375) utilizando el ensayo MTT estándar in vitro .
- Por ejemplo, compuestos relacionados se han utilizado en biosensores modificando electrodos de oro con grupos funcionales .
- Los polímeros microporosos conjugados (CMP) que contienen bloques de construcción similares han mostrado promesa en la catálisis heterogénea .
- Los CMP, incluidos los que tienen grupos funcionales colgantes, se han estudiado para aplicaciones de almacenamiento de gas .
Detección de fluorescencia y detección química
Actividad Antitumoral
Biosensores Electroquímicos
Catálisis Heterogénea
Almacenamiento y Separación de Gases
Antenas de Captación de Luz y Dispositivos Fotónicos
En resumen, este compuesto multifacético es prometedor en la detección química, la investigación antitumoral, los biosensores electroquímicos, la catálisis heterogénea, el almacenamiento de gas y la fotónica. Los investigadores deben explorar más a fondo sus propiedades para desbloquear su máximo potencial en estos diversos campos . 🌟
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . In addition, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxic activity on three human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the presence of water, alcohol, ether, and various organic solvents .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Thiazoles, the class of compounds to which it belongs, have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific properties of the thiazole compound and the biomolecules it interacts with .
Cellular Effects
The cellular effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide are not yet fully known. Thiazoles have been found to have diverse effects on various types of cells and cellular processes . They can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide in laboratory settings are not yet fully known. Thiazoles have been found to have various effects over time in laboratory settings, including effects on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide at different dosages in animal models are not yet fully known. Thiazoles have been found to have various effects at different dosages in animal models .
Metabolic Pathways
The metabolic pathways that 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is involved in are not yet fully known. Thiazoles have been found to be involved in various metabolic pathways, interacting with a variety of enzymes and cofactors .
Transport and Distribution
The transport and distribution of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide within cells and tissues are not yet fully known. Thiazoles have been found to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide and its effects on activity or function are not yet fully known. Thiazoles have been found to be localized in various subcellular compartments or organelles, influencing their activity or function .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN2OS2.BrH/c17-12-4-6-13(7-5-12)18-11-16(20,14-3-1-9-21-14)19-8-2-10-22-15(18)19;/h1,3-7,9,20H,2,8,10-11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBQTZOFFMDKFL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=CS3)O)C4=CC=C(C=C4)Br)SC1.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)

![(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2483052.png)





![2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide](/img/structure/B2483062.png)
![Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483063.png)
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)
![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2483069.png)
![4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2483070.png)
